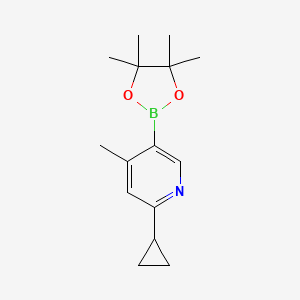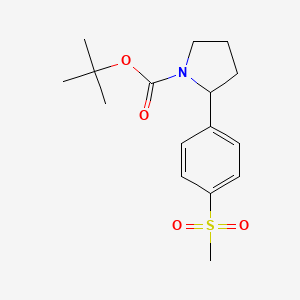![molecular formula C10H8BClN2O2 B13971925 [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid typically involves the reaction of 6-chloropyridine-3-boronic acid with 3-bromopyridine under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The chloropyridine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water are commonly used solvents.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, alcohols, ketones, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the construction of biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its role in the synthesis of functionalized materials with unique properties is of particular interest .
Mécanisme D'action
The mechanism of action of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid primarily involves its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are well-studied in the field of organometallic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
4-Chlorophenylboronic Acid: Similar in structure but with a different substitution pattern.
2-Pyridylboronic Acid: Contains a pyridine ring but lacks the chloropyridine moiety.
Uniqueness
The uniqueness of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid lies in its dual pyridine rings and the presence of a chlorine atom, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of complex organic molecules with specific functional properties .
Propriétés
Formule moléculaire |
C10H8BClN2O2 |
|---|---|
Poids moléculaire |
234.45 g/mol |
Nom IUPAC |
[6-(6-chloropyridin-3-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-10-4-1-7(5-14-10)9-3-2-8(6-13-9)11(15)16/h1-6,15-16H |
Clé InChI |
YAHHEOSLLGTTMW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)C2=CN=C(C=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)


![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)

![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)

![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)


